![molecular formula C10H12FN5O4 B093214 2-Fluoroadenosine CAS No. 146-78-1](/img/structure/B93214.png)
2-Fluoroadenosine
Overview
Description
2-Fluoroadenosine is a nucleoside analogue . It is a member of adenosines and an organofluorine compound .
Synthesis Analysis
The synthesis of 2-Fluoroadenosine has been achieved through enzymatic methods. Enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system have been used . The direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular formula of 2-Fluoroadenosine is C10H12FN5O4 . The structure of 2-Fluoroadenosine is similar to native adenine due to the small size of the fluorine atom .Chemical Reactions Analysis
The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The loop structure of fluorinase is the key to forming the C-F bond .Scientific Research Applications
Synthesis of Nucleosides and Nucleotides
2-Fluoroadenosine is involved in the synthesis of nucleosides and nucleotides. These are crucial for cell growth and replication, and serve as building blocks for RNA and DNA synthesis . The enzymes involved in this synthesis have been extensively studied as potential targets for chemotherapy against different diseases .
Biotechnological and Biomedical Applications
The enzymes involved in the synthesis of nucleosides and nucleotides, including those that use 2-Fluoroadenosine, have significant biotechnological and biomedical applications . They are important biocatalysts for the synthesis of different nucleoside and nucleotide analogs .
Preparative Synthesis of 2-fluorocordycepin
2-Fluoroadenosine is used in the preparative synthesis of 2-fluorocordycepin. This process is catalyzed by purine nucleoside phosphorylase from E. coli .
Potential Prodrug for 2-fluroadenine
2’-Fluoro-2’-deoxyadenosine is a potential prodrug for 2-fluroadenine. It involves deoxygenation by reduction of the 2’-thiocar-bonylimidazolide with (Tms)3SiH as a hydrogen donor .
Enzymatic Synthesis of Fluorinated Compounds
2-Fluoroadenosine is used in the enzymatic synthesis of fluorinated compounds. These compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .
Anti-Viral Activity
Certain derivatives of 2-Fluoroadenosine have shown anti-viral activity. For example, 1-(2´-Deoxy-2´-fluoro-β-d-arabinofuranosyl)benzimidazoles have proven to have anti-herpes virus activity .
Safety And Hazards
Future Directions
Fluorinated compounds like 2-Fluoroadenosine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The future research direction is to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUBKKRHXORPQB-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163252 | |
Record name | 2-Fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47193876 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Fluoroadenosine | |
CAS RN |
146-78-1 | |
Record name | 2-Fluoroadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoroadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoroadenosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04441 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoroadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUOROADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S67290CRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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